molecular formula C17H18N5NaO6S2 B13407249 sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B13407249
M. Wt: 475.5 g/mol
InChI Key: QRIBXVGHDLFNNE-BMCBYEKFSA-M
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Description

Sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylate is a complex organic compound with significant applications in various fields This compound is known for its unique structure, which includes a thiazole ring, an oxolan ring, and a bicyclic azabicyclo[420]oct-2-ene core

Properties

Molecular Formula

C17H18N5NaO6S2

Molecular Weight

475.5 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C17H19N5O6S2.Na/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9;/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26);/q;+1/p-1/b21-10+;/t9-,11+,15+;/m0./s1

InChI Key

QRIBXVGHDLFNNE-BMCBYEKFSA-M

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)[O-].[Na+]

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves multiple steps, including the formation of the thiazole ring, the oxolan ring, and the azabicyclo[4.2.0]oct-2-ene core. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. The final product is typically purified using techniques such as crystallization, chromatography, or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate: is similar to other compounds with thiazole and oxolan rings, such as certain cephalosporin antibiotics.

    Cephalosporins: These antibiotics share a similar core structure and are known for their broad-spectrum antibacterial activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Sodium (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, commonly referred to as cefovecin sodium, is a semisynthetic cephalosporin antibiotic known for its broad-spectrum antibacterial activity. This compound has been developed to combat various bacterial infections, particularly in veterinary medicine, due to its extended half-life and effectiveness against resistant strains.

Chemical Structure and Properties

The structure of cefovecin sodium features a bicyclic core with multiple functional groups that contribute to its biological activity. The presence of a thiazole moiety is significant as it is often associated with antimicrobial properties. Key structural characteristics include:

Property Value
Molecular Formula C16H17N9O5S3
Molar Mass 511.56 g/mol
Solubility DMSO: 31.25 mg/mL
Storage Temperature 4°C, away from moisture

Cefovecin sodium acts by inhibiting bacterial cell wall synthesis, similar to other beta-lactam antibiotics. It binds to penicillin-binding proteins (PBPs), disrupting the formation of peptidoglycan layers essential for bacterial cell wall integrity. This action leads to cell lysis and death, making it effective against both gram-positive and gram-negative bacteria.

Antibacterial Efficacy

Cefovecin sodium exhibits potent antibacterial activity against a range of pathogens:

  • Staphylococcus spp.
    • Effective against methicillin-resistant Staphylococcus aureus (MRSA).
  • Streptococcus spp.
    • Inhibits growth in various Streptococcus species.
  • Escherichia coli
    • Demonstrates activity against certain strains of E. coli.
  • Pasteurella multocida
    • Particularly relevant in veterinary applications.

Pharmacokinetics

Cefovecin is characterized by its long half-life, allowing for once-weekly dosing in clinical settings. Its pharmacokinetic profile includes:

  • Absorption: Rapidly absorbed after administration.
  • Distribution: Widely distributed in tissues.
  • Metabolism: Primarily metabolized in the liver.
  • Excretion: Excreted via urine and feces.

Clinical Studies

  • Veterinary Applications:
    • A study published in the Journal of Veterinary Internal Medicine demonstrated cefovecin's efficacy in treating skin infections in dogs and cats, showing a significant reduction in clinical signs within days of treatment .
  • Comparative Studies:
    • Research comparing cefovecin to traditional antibiotics indicated superior outcomes in terms of infection resolution rates and reduced need for multiple doses .
  • Resistance Patterns:
    • A study examining resistance patterns found that cefovecin retained efficacy against many resistant strains, highlighting its role as a critical option in antibiotic stewardship .

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